Home > Products > Screening Compounds P74521 > Moexipril tert-butyl ester
Moexipril tert-butyl ester - 103733-39-7

Moexipril tert-butyl ester

Catalog Number: EVT-276724
CAS Number: 103733-39-7
Molecular Formula: C31H42N2O7
Molecular Weight: 554.684
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moexipril tert-butyl ester is a bioactive chemical.
Overview

Moexipril tert-butyl ester is a derivative of Moexipril, which is primarily known as an angiotensin-converting enzyme inhibitor used in the treatment of hypertension. This compound is characterized by its tert-butyl ester functionality, which enhances its pharmacokinetic properties, potentially improving absorption and bioavailability. The compound is classified under the category of pharmaceutical intermediates and is notable for its role in drug development.

Synthesis Analysis

The synthesis of Moexipril tert-butyl ester involves several key steps:

  1. Starting Material: The process typically begins with L-pyroglutamic acid as a precursor.
  2. Esterification Reaction: The initial step involves the esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid, yielding a tert-butyl ester intermediate in approximately 70% yield .
  3. Boc Protection: Following esterification, a Boc-protecting reaction is performed on the amide to yield a protected compound in high yield (around 87%) .
  4. Methylene Group Introduction: A modified α-methylenation method is employed to introduce the methylene group at C4, achieving around 75% yield .
  5. Cyclic Amide Ring Opening: The cyclic amide ring undergoes selective opening using lithium hydroxide, maintaining the integrity of the tert-butyl ester .
  6. Final Coupling Reaction: The final step involves an amide coupling reaction with ammonium chloride or various amines to produce the desired Moexipril tert-butyl ester .

This multi-step synthesis showcases the complexity and precision required in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of Moexipril tert-butyl ester can be described as follows:

  • Chemical Formula: C18_{18}H28_{28}N2_{2}O5_{5}
  • Molecular Weight: Approximately 344.43 g/mol
  • Structural Features:
    • Contains a tetrahydroisoquinoline core.
    • The tert-butyl group contributes to steric bulk, affecting its pharmacological properties.

The structure allows for interactions with the angiotensin-converting enzyme, which is critical for its function as an inhibitor.

Chemical Reactions Analysis

Moexipril tert-butyl ester can participate in various chemical reactions:

  1. Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to release Moexipril and tert-butanol.
  2. Amide Formation: The compound can react with amines to form amides, which are important for modifying its pharmacological profile.
  3. Deprotection Reactions: The Boc-protecting group can be removed under acidic conditions, regenerating the active amine for further reactions .

These reactions are essential for modifying and optimizing the compound's therapeutic efficacy.

Mechanism of Action

Moexipril tert-butyl ester functions primarily as an angiotensin-converting enzyme inhibitor. The mechanism can be summarized as follows:

  • Inhibition of Angiotensin-Converting Enzyme: By binding to the active site of the enzyme, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  • Resulting Effects: This inhibition leads to vasodilation and decreased blood pressure, making it effective for treating hypertension.

Pharmacokinetic studies indicate that modifications like the tert-butyl ester enhance membrane permeability and bioavailability, which are crucial for effective drug action .

Physical and Chemical Properties Analysis

The physical and chemical properties of Moexipril tert-butyl ester include:

These properties are vital for its handling and application in research and pharmaceutical formulations.

Applications

Moexipril tert-butyl ester has several scientific uses:

  1. Drug Development: It serves as an intermediate in synthesizing more complex pharmaceutical agents targeting hypertension and related cardiovascular conditions.
  2. Research Tool: Its role in studying angiotensin-converting enzyme inhibition provides insights into cardiovascular pharmacology.
  3. Anticancer Research: Preliminary studies suggest potential applications in cancer treatment due to its biological activity against certain cancer cell lines .

These applications highlight its versatility in both therapeutic contexts and research settings.

Introduction to Moexipril tert-Butyl Ester

Chemical Identity and Structural Characteristics

Moexipril tert-butyl ester (CAS: 103733-40-0) is a chemically modified intermediate of the ACE inhibitor moexipril. Its molecular formula is C₃₅H₄₆N₂O₁₁ (as the maleate salt) or C₃₁H₄₂N₂O₇ (free base), with a molecular weight of 670.75 g/mol for the maleate form [1] [8] [9]. Structurally, it contains three chiral centers in the S-configuration, critical for its biological activity. The core structure integrates:

  • A tert-butyl ester group at the C3 position of the tetrahydroisoquinoline ring, replacing the carboxylic acid of moexipril
  • A maleic acid counterion enhancing crystallinity
  • Ethoxycarbonyl and methyl groups on the alanyl side chain
  • 6,7-Dimethoxy substitutions on the isoquinoline ring [2] [9]

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number103733-40-0
IUPAC Name(2Z)-2-Butenedioic acid; tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Molecular Formula (Salt)C₃₁H₄₂N₂O₇ · C₄H₄O₄
Melting Point148–150°C
Storage Conditions-20°C (freezer)
SolubilityDMSO, methanol

Stereochemical purity is paramount, as R-isomers at any chiral center diminish ACE inhibition. X-ray crystallography confirms the S,S,S configuration, with the maleate salt forming a stable crystalline lattice via hydrogen bonding between the protonated secondary amine and carboxylate groups [8] [9].

Role as a Prodrug Intermediate in ACE Inhibitor Synthesis

Moexipril tert-butyl ester serves as a lipophilic prodrug intermediate in synthesizing moexipril hydrochloride. Its design overcomes bioavailability challenges:

  • The tert-butyl ester masks the C3-carboxylic acid, increasing log P by ~2 units compared to moexiprilat (active metabolite), facilitating membrane permeation [2] [6]
  • In vivo hydrolysis by hepatic esterases cleaves the tert-butyl and ethyl esters sequentially, yielding the active diacid moexiprilat (ACE IC₅₀ = 1.9 nM) [2]

Table 2: Key Properties Influencing Prodrug Function

PropertyMoexipril tert-butyl esterMoexiprilat
Log P (Lipophilicity)High (estimated 3.8)Low (1.2)
BioavailabilityEnhanced absorptionPoor (<15%)
Metabolic StepEster hydrolysisActive form

The synthesis pathway involves:

  • Alkylation: L-Alanine tert-butyl ester with ethyl 2-bromo-4-phenylbutanoate under asymmetric induction
  • Deprotection: Acidic cleavage of the tert-butyl group
  • Coupling: Condensation with the tetrahydroisoquinoline core
  • Salt formation: Maleic acid addition [2] [8]

This intermediate’s lipophilicity enables tissue penetration, allowing inhibition of vascular ACE in addition to plasma ACE, a key advantage for cardiovascular protection [6] [7].

Historical Development and Patent Landscape

Moexipril’s development originated from Warner-Lambert’s 1980 synthesis patents (EP 049605, US 4,344,949), which disclosed the tert-butyl ester as a stable intermediate during moexipril manufacturing [2]. Key milestones include:

  • 1980: Initial patent filing covering substituted acyl derivatives of tetrahydroisoquinoline-3-carboxylic acids
  • 1982: Optimization of stereoselective alkylation for the alanyl side chain
  • 1995: FDA approval of moexipril hydrochloride (Univasc®) after clinical trials demonstrated efficacy in hypertension [2]

The tert-butyl ester remains protected under process patents (e.g., US9617237B2) covering:

  • Crystallization methods to ensure ≥99.5% diastereomeric purity
  • Continuous flow synthesis techniques improving yield (88%) and throughput (1 g/h) [3] [8]

Current applications focus on impurity control (USP reference standard TRC-M485330) and novel salt forms (e.g., tris-hydroxymethyl aminomethane salts) to enhance stability [4] [9].

Table 3: Patent and Commercial Landscape

AspectDetails
Key PatentEP 049605 (1982), US 4,344,949 (1982)
Manufacturing PatentUS9617237B2 (Continuous flow synthesis)
Commercial SuppliersLGC Standards (TRC-M485330), Simson Pharma, Chemlyte Solutions
Regulatory StatusUSP Reference Standard (Moexipril Related Compound C)

Properties

CAS Number

103733-39-7

Product Name

Moexipril tert-butyl ester

IUPAC Name

(S)-tert-Butyl 2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Molecular Formula

C31H42N2O7

Molecular Weight

554.684

InChI

InChI=1S/C31H42N2O7/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3/t20-,24-,25-/m0/s1

InChI Key

DULPGOBBMHLTOG-OPXMRZJTSA-N

SMILES

O=C([C@H]1N(C([C@@H](N[C@@H](CCC2=CC=CC=C2)C(OCC)=O)C)=O)CC3=C(C=C(OC)C(OC)=C3)C1)OC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Moexipril tert-butyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.